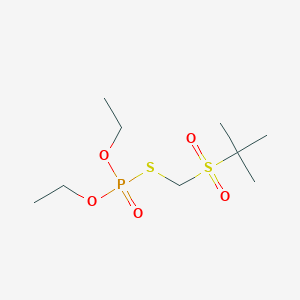
Diethyl 2,6-pyridinedicarboxylate
Overview
Description
Diethyl 2,6-pyridinedicarboxylate is a chemical compound formed during the oxidation of 4-substituted Hantsch dihydropyridines in the presence of methanesulfonic acid, sodium nitrite, and wet SiO2 .
Synthesis Analysis
The synthesis of Diethyl 2,6-pyridinedicarboxylate involves the oxidation of 4-substituted Hantsch dihydropyridines in the presence of methanesulfonic acid, sodium nitrite, and wet SiO2 . Another synthesis method involves the use of pyridine-2,6-dicarboxylate and 1,10-phenanthroline .Molecular Structure Analysis
The molecular formula of Diethyl 2,6-pyridinedicarboxylate is C9H9NO4. The structure of this compound is also available as a 2d Mol file . It is involved in the formation of ditopic macrocycles having two xylyl rings linked by diethylene glycol and 2,6-pyridinediamide spacers .Chemical Reactions Analysis
Diethyl 2,6-pyridinedicarboxylate is formed during the oxidation of 4-substituted Hantsch dihydropyridines in the presence of methanesulfonic acid, sodium nitrite, and wet SiO2 . It can also be used in the synthesis of ditopic macrocycles .Physical And Chemical Properties Analysis
Diethyl 2,6-pyridinedicarboxylate is a yellow to red crystalline powder . It has a melting point of 44°C and a boiling point of 188°C at 12mmHg. Its density is predicted to be 1.165±0.06 g/cm3 .Scientific Research Applications
Synthesis of Macrocyclic Compounds
Diethyl Pyridine-2,6-dicarboxylate is utilized in the synthesis of macrocyclic bisamides and tetramides. These compounds are synthesized by reacting the diethyl pyridine-2,6-dicarboxylate with α,ω-diaminoethers in methanol . This process is significant in the creation of complex organic structures that can have applications in drug development and materials science.
Coordination Chemistry
This compound plays a crucial role in coordination chemistry. It is used to form coordination polymers and complexes with metals such as silver (I) and cadmium (II). These complexes are supported by solid-state and electrochemical studies, which are essential for understanding the properties of these materials .
Medicinal Chemistry
In medicinal chemistry, Diethyl Pyridine-2,6-dicarboxylate serves as a precursor in the synthesis of compounds for the treatment of proliferative disorders. It is also involved in the development of potential Janus kinase inhibitors and in the photochemical synthesis of tricyclic aziridines .
Luminescence Research
The compound is used in the design of new luminescent materials. For instance, it is part of the structure of europium complexes with tunable luminescence properties. These complexes have a rich chemical speciation and are studied for their potential applications in bioimaging and sensing .
Chelation and Binding Studies
Diethyl Pyridine-2,6-dicarboxylate is studied for its chelating properties. It binds to various metal ions, which is a valuable property in the development of chelating agents and in the study of metalloproteins .
Anticancer Research
Research has been conducted on the development of copper complexes with diimines and dipicolinate, including Diethyl Pyridine-2,6-dicarboxylate, as anticancer cytotoxic agents. These studies are crucial for the discovery of new cancer therapies .
Chemical Speciation
The compound’s ability to form different chemical species in solution is of interest. This property is important for understanding reaction mechanisms and for the development of new chemical processes .
Organocatalysis
Diethyl Pyridine-2,6-dicarboxylate is used as a hydrogen source in organocatalytic reactions, such as reductive amination and conjugate reduction. This application is significant in the field of green chemistry, where catalysts are used to increase the efficiency of chemical reactions .
Safety And Hazards
Future Directions
properties
IUPAC Name |
diethyl pyridine-2,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-3-15-10(13)8-6-5-7-9(12-8)11(14)16-4-2/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOBUCHVPBPHMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CC=C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50166100 | |
| Record name | Diethyl dipicolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2,6-pyridinedicarboxylate | |
CAS RN |
15658-60-3 | |
| Record name | Diethyl 2,6-pyridinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15658-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl dipicolinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015658603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15658-60-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78907 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl dipicolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Pyridinedicarboxylic acid, 2,6-diethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.472 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYL DIPICOLINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS92Z2IS34 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















